2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]propanamide
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Overview
Description
2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of amides It features a chloro group attached to a propanamide backbone, with a triazole ring substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanamine.
Chlorination: The ethanamine derivative is then reacted with thionyl chloride (SOCl₂) to introduce the chloro group, forming this compound.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity product.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the amide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted amides or triazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides or carboxylic acid derivatives.
Reduction Products: Reduction typically yields amine derivatives or alcohols.
Scientific Research Applications
2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound in chemical biology to probe cellular processes and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the amide group can participate in hydrogen bonding and dipole-dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
2-chloro-N-[(1R)-1-(1H-1,2,3-triazol-5-yl)ethyl]propanamide: Lacks the methyl group on the triazole ring, which may affect its binding affinity and specificity.
2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]propanamide: Contains a different triazole isomer, which can lead to different biological activity and chemical reactivity.
Uniqueness: 2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]propanamide is unique due to the specific positioning of the methyl group on the triazole ring, which can enhance its interaction with certain biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-5(9)8(14)11-6(2)7-4-10-12-13(7)3/h4-6H,1-3H3,(H,11,14)/t5?,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCJUOVPZCQYHK-PRJDIBJQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=NN1C)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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